(1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine
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Overview
Description
(1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine is a chemical compound characterized by the presence of a trifluoromethyl group and a naphthyl group attached to an ethylamine backbone. This compound is known for its applications in various chemical processes and is often used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine typically involves the reaction of 2-naphthylamine with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-100°C. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The process typically includes steps such as purification through distillation or recrystallization to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.
Major Products Formed
Oxidation: Naphthyl ketones
Reduction: Amine derivatives
Substitution: Various substituted naphthyl compounds
Scientific Research Applications
(1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structural properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The naphthyl group contributes to the compound’s binding affinity and specificity for certain enzymes and receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- ®-1-(1-Naphthyl)ethylamine
- ®-(+)-1-(1-Naphthyl)ethylamine
- ®-1-(2-Naphthyl)ethanamine
Uniqueness
(1R)-2,2,2-Trifluoro-1-(2-naphthyl)ethylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to similar compounds that lack the trifluoromethyl group .
Properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-naphthalen-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N/c13-12(14,15)11(16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,16H2/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHGHTQGZFFGAL-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@H](C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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